Boc-pro-pro-pro-pro-OH
Overview
Description
“Boc-pro-pro-pro-pro-OH” is a compound with the molecular formula C25H38N4O7 . It is a proline functionalized dipeptide .
Synthesis Analysis
The synthesis of similar compounds, such as Boc-Pro-Pro-OH, involves a reaction of 2-chloroethylamine with different dipeptides followed by a reaction with 1-methylimidazole and subsequent anion exchange . The synthesized compounds have similar characteristics to conventional imidazolium ionic liquids .Molecular Structure Analysis
The molecular structure of “Boc-pro-pro-pro-pro-OH” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
. This represents the connectivity and stereochemistry of the molecule. Physical And Chemical Properties Analysis
“Boc-pro-pro-pro-pro-OH” has a molecular weight of 506.592 Da . Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, and polar surface area can be predicted using computational methods .Scientific Research Applications
Synthesis of Novel Proline-Based Imidazolium Ionic Liquids
“Boc-pro-pro-pro-pro-OH” can be used in the synthesis of novel proline-based imidazolium ionic liquids . These ionic liquids have a wide range of physicochemical and biological properties, making them suitable for various applications such as electrochemical sensors, super capacitors, biocatalytic reactions, biosensors, and bio preservation .
Protein Solubilization, Stabilization, and Crystallization
The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” can be used for protein solubilization, stabilization, and crystallization . This is particularly useful in the field of biochemistry where proteins often need to be crystallized for structural analysis.
Miscibility with Water and/or Organic Solvents
The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have good miscibility with water and/or organic solvents . This property makes them useful in various chemical reactions and processes where a good solvent is required.
Melting Point
The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have a melting temperature less than 100 °C . This low melting point can be advantageous in certain applications where a low-temperature solvent is required.
CO2 Absorption and Membrane Transport Properties
The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have excellent CO2 absorption and membrane transport properties . This makes them potentially useful in applications related to carbon capture and storage.
Building Blocks for Solid Phase Peptide Synthesis
“Boc-pro-pro-pro-pro-OH” can be used as building blocks for solid phase peptide synthesis . This is a method used to chemically synthesize peptides, which are short chains of amino acid monomers linked by peptide bonds.
properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-VJANTYMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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